molecular formula C11H15BrO B13603757 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene

Cat. No.: B13603757
M. Wt: 243.14 g/mol
InChI Key: XTEUVSLJDIPLHQ-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene ( 1225488-34-5) is a high-purity organic compound with the molecular formula C 11 H 15 BrO and a molecular weight of 243.14 g/mol . This benzyl bromide derivative is characterized by its aromatic ring substituted with a methoxy group, a methyl group, and a 1-bromopropan-2-yl side chain, making it a valuable and versatile building block in synthetic organic chemistry. The bromine atom on the propyl chain serves as a superior leaving group, enabling efficient nucleophilic substitution reactions to construct more complex molecular architectures. This compound is primarily used as a key synthetic intermediate in research settings. It is particularly useful in the development of novel indene derivatives and other complex structures through reactions with various nucleophiles . For instance, it can be reacted with sodium benzenesulfinate to yield sulfonyl-containing intermediates that are valuable in further cyclization and functionalization studies . Its structure suggests potential applications in medicinal chemistry for the synthesis of compound libraries and in material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C11H15BrO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7H2,1-3H3

InChI Key

XTEUVSLJDIPLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene typically involves the bromination of a suitable propyl-substituted aromatic precursor or the alkylation of a methoxy-methylbenzene derivative with a brominated alkylating agent. The key challenge is selective bromination at the 1-position of the propan-2-yl side chain without affecting the aromatic ring or other substituents.

Reported Experimental Procedure

A closely related compound, 1-(1-bromopropan-2-yl)-4-methylbenzene , which shares the bromopropyl side chain and methyl substitution on the aromatic ring, has been synthesized and further transformed into derivatives similar to the target compound. The experimental method reported in peer-reviewed crystallographic studies involves:

  • Reacting 1-(1-bromopropan-2-yl)-4-methylbenzene with sodium benzenesulfinate in dry dimethylformamide (DMF).
  • The mixture is stirred overnight at 80°C.
  • After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The organic layer is washed sequentially with water, saturated sodium chloride solution, and dried over anhydrous sodium sulfate.
  • Purification is performed by silica gel column chromatography using a petroleum ether and ethyl acetate gradient.
  • The purified compound crystallizes upon slow evaporation from ethyl acetate at room temperature over one week, yielding colorless crystals suitable for further analysis.

This procedure, although describing a derivative, demonstrates the bromopropyl intermediate preparation and purification steps relevant to the target compound synthesis.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent Dry dimethylformamide (DMF) Polar aprotic solvent facilitating nucleophilic substitution
Temperature 80°C Elevated to promote reaction kinetics
Reaction Time Overnight (~12-16 hours) Ensures complete conversion
Workup Water quench, ethyl acetate extraction Efficient phase separation and impurity removal
Purification Silica gel chromatography Gradient elution with petroleum ether/ethyl acetate
Crystallization Slow evaporation at room temperature Produces high-purity crystalline product

Mechanistic Insights

The bromopropyl side chain is introduced via a nucleophilic substitution or electrophilic bromination on a suitable precursor. The use of sodium benzenesulfinate in the reaction mixture suggests a sulfone substitution step that may be part of a synthetic route to modify or protect the bromopropyl group during further transformations.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Starting material 1-(1-bromopropan-2-yl)-4-methylbenzene Bromopropyl aromatic intermediate
Reaction Sodium benzenesulfinate, dry DMF, 80°C, overnight Substitution to sulfone derivative
Workup Water addition, ethyl acetate extraction Separation of organic phase
Purification Silica gel chromatography (petroleum ether/ethyl acetate gradient) Isolation of pure compound
Crystallization Slow evaporation from ethyl acetate at room temperature Formation of colorless crystals

Scientific Research Applications

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene and analogous compounds:

Compound Name Substituents Key Features Applications/Reactivity
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene (Target) 1-OCH₃, 4-CH₃, 2-CH(CH₂Br)₂ Bromine as a leaving group; balanced electronic effects. Intermediate in pharmaceuticals/agrochemicals; Suzuki coupling .
4-Bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene (CAS 68505-83-9) 1-OCH₃, 4-Br, 2-CH(CCl(CH₃)₂) Chlorine instead of bromine; steric bulk from branched alkyl. Potential pesticide intermediate; less reactive in SN2 due to steric hindrance .
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene (CymitQuimica, Ref: 10-F656012) 4-CF₃, 2-CH(CH₂Br)₂ Strong electron-withdrawing CF₃ group; increased lipophilicity. Fluorinated agrochemicals; resistance to metabolic degradation .
1-Methoxy-4-methylbenzene (p-Methylanisole) 1-OCH₃, 4-CH₃ Simple aromatic ether; no halogens. Flavoring agent (e.g., Manuka honey aroma ); solvent in organic synthesis .
1-Bromopropan-2-yl 4-methoxybenzoate (CAS 80638-97-7) Ester group (4-methoxybenzoate linked to 1-bromopropan-2-yl) Hydrolyzable ester; polar functional groups. Prodrug design; controlled release via ester cleavage .

Key Comparisons :

Reactivity :

  • The target compound’s bromine atom facilitates nucleophilic substitution (e.g., Suzuki-Miyaura coupling), unlike the chloro analog (CAS 68505-83-9), where chlorine’s lower polarizability reduces cross-coupling efficiency .
  • The trifluoromethyl derivative (CymitQuimica) exhibits enhanced stability and lipophilicity, making it suitable for hydrophobic environments in agrochemicals .

Electronic Effects :

  • The methoxy and methyl groups in the target compound donate electrons, activating the ring toward electrophilic substitution at specific positions. In contrast, the CF₃ group in CymitQuimica’s compound deactivates the ring, directing reactions to meta positions .

Biological Relevance :

  • Brominated aromatics, such as the target compound and bromopropylate (), are linked to pesticidal activity due to their ability to disrupt biological membranes .
  • Simpler analogs like 1-methoxy-4-methylbenzene lack halogen-driven bioactivity but serve as fragrance components .

Research Findings and Data

Physicochemical Properties :

  • While exact melting/boiling points are unavailable, analogs like 4-bromo-2-(1-chloro-2-methylpropan-2-yl)-1-methoxybenzene (CAS 68505-83-9) have a molecular weight of 277.59 g/mol, comparable to the target compound .
  • The trifluoromethyl analog’s lipophilicity (LogP ~3.5 estimated) likely exceeds the target compound’s LogP (~2.6), affecting solubility in biological systems .

Biological Activity

2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its molecular formula is C12H17BrOC_{12}H_{17}BrO, and it has a molecular weight of approximately 213.117 g/mol. The compound features a bromopropan-2-yl group and a methoxy group attached to a methyl-substituted benzene ring, which contribute to its biological activity and reactivity.

The synthesis of 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene can be achieved through various organic reactions, often involving the substitution of the bromine atom, which can lead to the formation of more complex molecules. The presence of the methoxy group enhances its solubility and reactivity in biological systems, making it a valuable intermediate in pharmaceutical applications.

Biological Activity

Research indicates that compounds similar in structure to 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene exhibit a range of biological activities, including interactions with enzymes and receptors that influence metabolic pathways. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential therapeutic effects.

Potential Therapeutic Applications

The compound's reactivity profile suggests it may interact with various biological targets, potentially leading to:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene might possess similar properties.
  • Anticancer Properties : Structural analogs have demonstrated cytotoxic effects against cancer cell lines, warranting further exploration into this compound's potential as an anticancer agent.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaNotable Biological Activity
2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzeneC12H17BrOPotential antimicrobial and anticancer activity
1-Methoxy-4-methylbenzeneC9H12OCommon solvent; low antimicrobial activity
2-Isopropyl-1-methoxy-4-methylbenzeneC11H16OExhibits distinct biological activities
4-BromoanisoleC8H8BrOSimilar brominated structure; moderate activity
3-BromoanisoleC8H8BrODifferent bromine position affects reactivity

Case Studies

A review of literature reveals several studies focusing on the biological activity of structurally related compounds:

  • Antimicrobial Studies : Research has shown that certain derivatives of methoxy-substituted benzene compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have been tested against E. coli and Staphylococcus aureus, showing promising results .
  • Cytotoxicity Assays : In vitro studies on analogs have demonstrated effective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). These studies indicate that modifications in the side chain can enhance or reduce anticancer activity .
  • Mechanistic Insights : The mechanism of action for related compounds often involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased levels of apoptotic markers such as caspase activation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the secondary carbon exhibits moderate reactivity in SN2 reactions due to steric hindrance from the adjacent methyl and aryl groups.

Sulfonation with Sodium Benzenesulfinate

In a DMF-mediated reaction , the bromide undergoes substitution with sodium benzenesulfinate to form 2-methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene :

Reaction Conditions Details
Reactants 1-(1-Bromopropan-2-yl)-4-methylbenzene, sodium benzenesulfinate
Solvent Dry DMF
Temperature 80°C
Time 12–18 hours
Workup Extraction with ethyl acetate, column chromatography (petroleum ether/EA)
Yield 72% (1.3 g from 1.0 g starting material)

Mechanistic Insight : The reaction proceeds via an SN2 pathway, with the sulfinate ion attacking the electrophilic carbon adjacent to bromine. The bulky aryl group slows the reaction, necessitating elevated temperatures .

Coupling Reactions

The bromide participates in transition metal-catalyzed cross-coupling, though limited data exists in the literature.

Potential Suzuki-Miyaura Coupling

While no direct studies were found for this compound, analogous brominated alkylbenzenes undergo Suzuki coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃(aq). Expected conditions:

Parameter Typical Range
Catalyst Pd(PPh₃)₄ (1–5 mol%)
Base Na₂CO₃ or K₂CO₃
Temperature 80–100°C
Solvent THF/H₂O or DME/H₂O
Yield (analogues) 50–85%

Limitation : Steric hindrance from the isopropyl group may reduce coupling efficiency compared to primary alkyl bromides.

Elimination Reactions

Under strong base conditions, the compound may undergo dehydrohalogenation to form alkenes, though experimental evidence is sparse.

Theoretical Dehydrobromination

Using KOH in ethanol at reflux:

Hypothetical Pathway Outcome
Base KOH (2 equiv)
Solvent Ethanol
Product 1-Methoxy-4-methyl-2-(prop-1-en-2-yl)benzene
Byproduct HBr

Challenge : Competing substitution reactions may dominate unless strictly anhydrous conditions are maintained .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C risks C-Br bond homolysis, generating radical intermediates .

  • Light Sensitivity : Store in amber vials at ≤25°C to prevent photolytic degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Bromopropan-2-yl)-1-methoxy-4-methylbenzene, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to introduce the isopropyl group, followed by bromination. Regioselectivity in bromination is influenced by the electron-donating methoxy group, which directs electrophilic substitution to the para position. Steric hindrance from the methyl group may necessitate catalysts like Lewis acids (e.g., FeBr₃) or directing groups to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for resolving twinning or disorder via TWIN/PART commands .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s anisotropy).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Br]⁺ peak) .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of the benzene ring in cross-coupling reactions?

  • Methodological Answer : The methoxy group activates the ring toward electrophilic substitution but can deactivate it in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) or Hammett parameters (σ⁺) quantify electronic effects. For example, the methoxy group’s +M effect directs palladium catalysts to specific positions, requiring optimized ligands (e.g., SPhos) for coupling efficiency .

Q. What strategies resolve contradictions in reported antimicrobial activity data of structurally similar brominated aromatic compounds?

  • Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C2 vs. C4) or assay conditions. To address this:

  • Perform comparative bioassays using standardized protocols (e.g., MIC against S. aureus).
  • Use SAR (Structure-Activity Relationship) analysis to correlate substituent effects with activity trends. For example, 4-methyl groups enhance lipophilicity, improving membrane penetration .

Q. How can SHELX software be utilized to determine the crystal structure of this compound when twinning or disorder is present?

  • Methodological Answer :

  • Twinning : Use the TWIN command in SHELXL with a BASF parameter to refine twin domains. High-resolution data (≤ 0.8 Å) improves accuracy .
  • Disorder : Apply PART instructions to model split positions. Restraints (e.g., SIMU, DELU) stabilize refinement. Example: A study on 4-benzyloxy analogs achieved R₁ = 0.055 using these methods .

Q. What mechanistic insights have been gained from studying nucleophilic substitution reactions at the brominated propane moiety?

  • Methodological Answer : Steric hindrance from the methyl group adjacent to bromine favors SN1 pathways in polar solvents (e.g., DMSO). Kinetic studies (e.g., Eyring plots) reveal Δ‡H and Δ‡S values. Computational modeling (MD simulations) further supports transition-state geometries .

Q. What are the challenges in achieving high enantiomeric purity during asymmetric synthesis of this compound’s derivatives?

  • Methodological Answer : The bulky bromopropane group complicates chiral induction. Strategies include:

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during alkylation.
  • Enantioselective catalysis (e.g., Rhodium-BINAP complexes) for kinetic resolution .

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